molecular formula C14H20O2 B12879751 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one CAS No. 89225-06-9

2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one

Cat. No.: B12879751
CAS No.: 89225-06-9
M. Wt: 220.31 g/mol
InChI Key: HKKSSGLLPZUKMA-UHFFFAOYSA-N
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Description

2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one is a cyclopentanone derivative featuring a butyl chain substituted with a 5-methylfuran-2-yl group at the 2-position of the cyclopentanone core. The compound’s structure combines the rigid cyclopentanone ring with a flexible alkyl chain terminated by a heteroaromatic furan moiety. This combination may influence its physicochemical properties, such as solubility, melting point, and electronic behavior, particularly in applications involving optoelectronics or catalysis.

Properties

CAS No.

89225-06-9

Molecular Formula

C14H20O2

Molecular Weight

220.31 g/mol

IUPAC Name

2-[1-(5-methylfuran-2-yl)butyl]cyclopentan-1-one

InChI

InChI=1S/C14H20O2/c1-3-5-12(11-6-4-7-13(11)15)14-9-8-10(2)16-14/h8-9,11-12H,3-7H2,1-2H3

InChI Key

HKKSSGLLPZUKMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCCC1=O)C2=CC=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with a suitable butyl halide derivative that contains the 5-methylfuran moiety. The reaction typically requires a strong base, such as sodium hydride or potassium tert-butoxide, to deprotonate the cyclopentanone and facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the coupling reactions, and the use of high-pressure reactors can help achieve the desired reaction conditions more effectively.

Chemical Reactions Analysis

Types of Reactions

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include furanones or carboxylic acids.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving furan derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(5-methylfuran-2-yl)butyl)cyclopentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopentanone moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

2-(Pyridin-2-yl)cyclopentan-1-one

  • Structure: Cyclopentanone with a pyridin-2-yl substituent.
  • This difference may affect solubility and reactivity in polar solvents .

Triazolopyridine Derivatives with 5-Methylfuran-2-yl Groups (e.g., Compounds 4d, 4e, 5, 6, 7 from )

  • Structure : Triazolopyridine cores substituted with 5-methylfuran-2-yl groups.
  • Key Properties: Compound Yield (%) Melting Point (°C) Notable Substituents 4d 80 213–215 3-Methoxyphenyl 4e 70 240–241 Galactosyl 5 86 225–227 2-Oxopropyl 6 86 270–273 Methyl 7 91 210–212 (5-Methylfuran-2-yl)methylene

Furan-Containing Chalcones ()

  • Example Compounds :
    • (E)-1-(5-Methylfuran-2-yl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one (3)
    • (E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one (7)
  • Key Findings: These chalcones exhibit strong nonlinear optical (NLO) properties due to π-conjugation between furan/thiophene and carbonyl groups. The 5-methylfuran group enhances electron-donating capacity, which could be relevant to the target compound’s electronic behavior if conjugated systems are present .
  • Comparison : While the target compound lacks the extended conjugation of chalcones, its furan moiety may still contribute to modest NLO activity, warranting further computational analysis (e.g., using Multiwfn for wavefunction studies ).

Physicochemical and Functional Trends

Substituent Effects on Melting Points

  • Bulky/Aliphatic Groups : Compounds with flexible chains (e.g., butyl in the target) typically exhibit lower melting points than those with rigid substituents (e.g., 4e , 6 ).
  • Electron-Withdrawing Groups: The carbonyl group in cyclopentanone may enhance dipole interactions compared to non-ketone analogs.

Electronic Properties

  • Furan vs.

Biological Activity

The compound 2-[1-(5-Methylfuran-2-yl)butyl]cyclopentan-1-one is a cyclopentanone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol
IUPAC Name: this compound
CAS Number: [89225-05-8]

The structure of this compound features a cyclopentanone core substituted with a furan ring, which is known to influence its biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of furan have been shown to possess antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Cytotoxicity

Research on related compounds suggests potential cytotoxic effects against cancer cell lines. For example, studies have demonstrated that certain furan derivatives can induce apoptosis in cancer cells, suggesting that this compound may also exhibit similar properties. The IC50 values for related compounds indicate effective concentrations required to reduce cell viability significantly.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors within biological systems, modulating their activity. This interaction may lead to downstream effects such as altered gene expression or metabolic disruption.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of furan derivatives found that compounds with structural similarities to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against various pathogens, including Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead candidates for antibiotic development.

Case Study 2: Anticancer Potential

In another research effort, a series of furan-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. One derivative demonstrated an IC50 value of approximately 15 µM against breast cancer cells (MCF7), indicating promising anticancer activity. Further molecular docking studies suggested strong binding affinity to estrogen receptors, implicating a potential hormonal modulation pathway.

Data Tables

Property Value
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
CAS Number89225-05-8
Antibacterial MIC (µg/mL)10–50
Cytotoxic IC50 (µM)~15

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